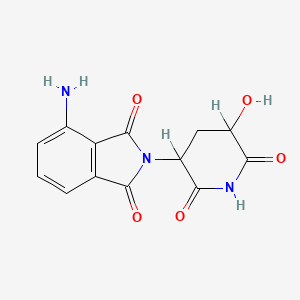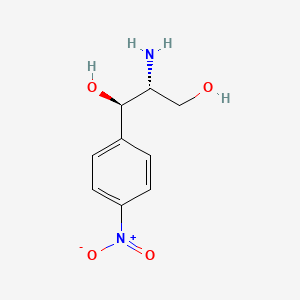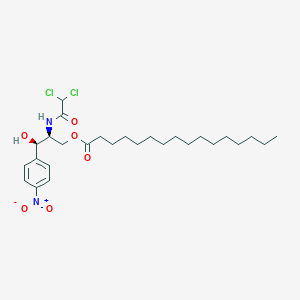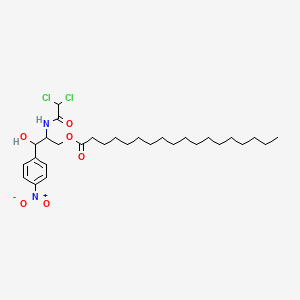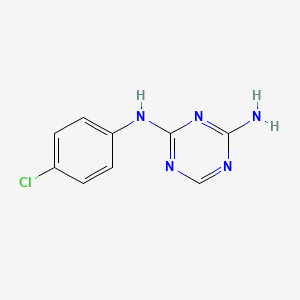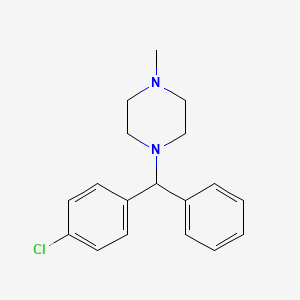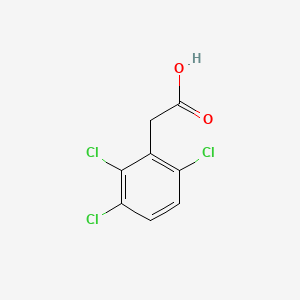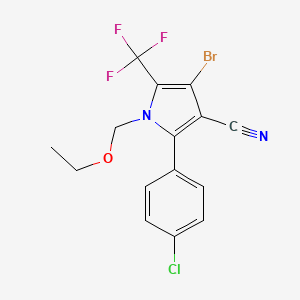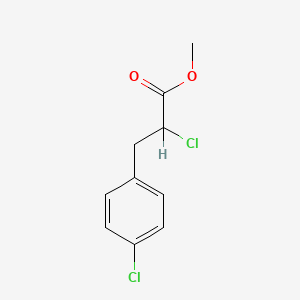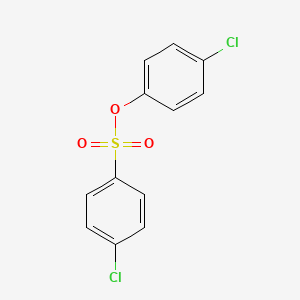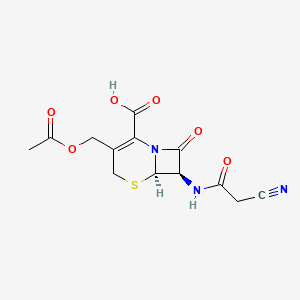
Cefacetrile
Descripción general
Descripción
Cefacetrile, también conocido como cephacetrile, es un antibiótico cefalosporínico de primera generación. Es eficaz contra un amplio espectro de infecciones bacterianas grampositivas y gramnegativas. This compound se utiliza principalmente en medicina veterinaria, particularmente para el tratamiento de la mastitis en vacas lactantes. Es un antibiótico bacteriostático, lo que significa que inhibe el crecimiento y la reproducción de las bacterias en lugar de matarlas directamente .
Aplicaciones Científicas De Investigación
Cefacetrile tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la reactividad de las cefalosporinas y sus derivados.
Biología: Empleado en estudios que investigan los mecanismos de resistencia bacteriana y la eficacia de los antibióticos betalactámicos.
Medicina: La investigación sobre this compound se centra en su farmacocinética, farmacodinamia y posibles usos terapéuticos más allá de las aplicaciones veterinarias.
Industria: Se utiliza en el desarrollo de nuevas formulaciones y métodos de administración para antibióticos
Mecanismo De Acción
Cefacetrile ejerce sus efectos antibacterianos uniéndose a las proteínas de unión a la penicilina (PBP) ubicadas en la membrana interna de las paredes celulares bacterianas. Estas proteínas son cruciales para las etapas finales de la síntesis y remodelación de la pared celular. Al inhibir las PBP, this compound interrumpe la síntesis de peptidoglicano, un componente esencial de la pared celular bacteriana, lo que lleva a la lisis celular y la inhibición del crecimiento bacteriano .
Análisis Bioquímico
Biochemical Properties
Cefacetrile works by inhibiting bacterial cell wall synthesis . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . The nature of these interactions involves the inhibition of the third and last stage of bacterial cell wall synthesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function primarily through its action on bacterial cell wall synthesis . This action can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, this compound inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
This compound exhibits high activity against Gram-positive bacteria such as Staphylococci and Streptococci, in experimentally infected laboratory animals . It is less active against Gram-negative bacteria including E. coli, Klebsiella, and Salmonella spp
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in rats and rabbits given 14C-labelled this compound (50 mg/kg bw, intravenously or subcutaneously), the majority of the dose (80%) was recovered in urine within 4 hours post dose .
Metabolic Pathways
It is known that this compound is rapidly and almost exclusively excreted via the urine .
Transport and Distribution
This compound is characterized by low body distribution (Vd of 0.2 to 0.5L/.kg) . It attains high serum levels and is excreted quickly via the urine .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the vicinity of the bacterial cell wall where it can interact with penicillin-binding proteins (PBPs) to inhibit cell wall synthesis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Cefacetrile se sintetiza mediante la reacción del ácido 7-aminocefalosporánico (7-ACA) con cloruro de cianoacetilo en presencia de una base como la tributilamina. La reacción generalmente ocurre en un solvente orgánico bajo condiciones controladas de temperatura para garantizar la estabilidad de los productos intermedios y finales .
Métodos de producción industrial
En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando métodos similares a los de la síntesis de laboratorio, pero optimizados para la eficiencia y el rendimiento. El proceso incluye pasos de purificación rigurosos para garantizar que el producto final cumpla con los estándares farmacéuticos. Las técnicas como la cristalización, la filtración y la cromatografía se emplean comúnmente para purificar this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
Cefacetrile se somete a varios tipos de reacciones químicas, que incluyen:
Hidrólisis: Los enlaces éster y amida en this compound pueden hidrolizarse en condiciones ácidas o básicas, lo que lleva a la descomposición de la molécula.
Oxidación y reducción: Si bien el propio this compound no suele participar en reacciones de oxidación-reducción, su estabilidad puede verse afectada por entornos oxidativos.
Sustitución: El grupo ciano en this compound puede participar en reacciones de sustitución nucleofílica, aunque esto es menos común en contextos biológicos.
Reactivos y condiciones comunes
Hidrólisis: Soluciones ácidas o básicas, a menudo a temperaturas elevadas.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular.
Sustitución: Nucleófilos como aminas o tioles en condiciones suaves.
Principales productos formados
Hidrólisis: Conduce a la formación de ácido 7-aminocefalosporánico y derivados del ácido cianoacético.
Oxidación: Puede resultar en la formación de sulfoxidos o sulfonas, dependiendo de las condiciones.
Sustitución: Produce varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Cefacetrile es similar a otras cefalosporinas de primera generación como la cefalotina y la cefaloridina. tiene propiedades únicas que lo hacen particularmente eficaz en aplicaciones veterinarias:
Cefalotina: Otra cefalosporina de primera generación con un espectro de actividad similar, pero diferentes propiedades farmacocinéticas.
Cefaloridina: Conocida por su nefrotoxicidad, que limita su uso en comparación con this compound.
El grupo ciano único de this compound proporciona una reactividad química y una estabilidad distintas, lo que lo convierte en un antibiótico valioso en contextos específicos .
Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!
Propiedades
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMAQUWDLIUPV-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022779 | |
| Record name | Cephacetrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefacetrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.43e+00 g/L | |
| Record name | Cefacetrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
| Record name | Cefacetrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10206-21-0 | |
| Record name | Cefacetrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10206-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefacetrile [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010206210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefacetrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephacetrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefacetrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHACETRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDM21QQ344 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefacetrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 | |
| Record name | Cefacetrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cephacetrile, a first-generation cephalosporin antibiotic, targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). [, , ] This inhibition disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death.
A: Cephacetrile has the molecular formula C16H16N4O5S and a molecular weight of 376.40 g/mol. []
A: While specific spectroscopic data is not extensively discussed in the provided research, high-performance liquid chromatography (HPLC) methods have been developed for the characterization and quantification of Cephacetrile. []
A: Research indicates that Cephacetrile sodium injection exhibited compatibility issues with certain additives in 5% glucose solution. Specifically, Kanamycin sulfate, Vistamycin, Futraful, Diamox, Neophyllin, Meylon, Stronger Neo Minophagen C, Proteamin 12X, 5-FU, and Urokinase were found to accelerate Cephacetrile degradation. []
ANone: Cephacetrile itself is not known to possess catalytic properties. Its primary function is as an antibiotic targeting bacterial PBPs.
ANone: The provided research does not delve into computational chemistry or modeling studies conducted on Cephacetrile.
A: Research suggests that encapsulated forms of Cephacetrile, when suspended in specific oil bases, demonstrate sustained release properties. These formulations maintain constant drug concentrations for extended periods compared to conventional formulations, indicating improved stability and prolonged release. []
ANone: The provided research predates contemporary SHE (Safety, Health, and Environment) regulations. Hence, specific details on current SHE compliance for Cephacetrile are not discussed.
A: Studies in various animal models, including rats, rabbits, and cows, show that Cephacetrile is rapidly absorbed after intramuscular injection, reaching peak plasma levels within 20-60 minutes. [, ] It exhibits limited penetration into the brain and normal milk but achieves therapeutic concentrations in inflammatory exudates and synovial fluid. [, , , ]
A: Cephacetrile is primarily metabolized to its active metabolite, desacetylcephacetrile. [] Both the parent compound and its metabolite are predominantly excreted in the urine. [, ] The half-life of Cephacetrile is approximately 1-1.5 hours in individuals with normal renal function but can be significantly prolonged in patients with renal impairment. [, , ]
A: Cephacetrile has been studied for the treatment of various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and pelvic inflammatory disease. [, , ] Studies suggest efficacy in treating these infections, although its overall clinical utility compared to other cephalosporins requires further investigation. []
A: Resistance to Cephacetrile can arise from several mechanisms, primarily the production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring of cephalosporins. [, ] Reduced outer membrane permeability and efflux pumps can also contribute to resistance. []
A: Cross-resistance is a concern with beta-lactam antibiotics. While not extensively discussed in the provided research for Cephacetrile, it's likely that strains resistant to Cephacetrile may exhibit cross-resistance to other cephalosporins, especially those within the same generation. []
ANone: The provided research focuses primarily on the pharmacokinetic properties and antibacterial efficacy of Cephacetrile. Specific drug delivery and targeting strategies are not explored.
ANone: The provided research does not delve into the use of biomarkers for predicting Cephacetrile efficacy or monitoring treatment response.
A: Researchers have utilized various analytical techniques to determine Cephacetrile concentrations in different matrices. These include high-performance liquid chromatography (HPLC) [], microbiological assays [], and thin-layer chromatography (TLC). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


